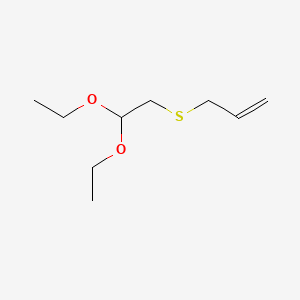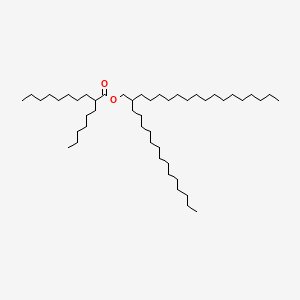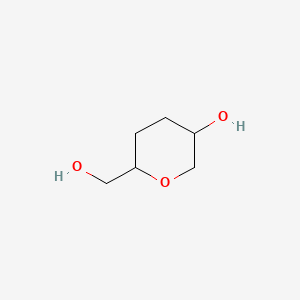
Iquindamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iquindamine is a chemical compound known for its diverse applications in various fields, including medicinal chemistry and industrial processes. It is a member of the quinoxaline family, which is characterized by a fused benzene and pyrazine ring system. This compound has garnered attention due to its unique chemical properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: Iquindamine can be synthesized through several methods, primarily involving the condensation of o-phenylenediamines with dicarbonyl compounds. The reaction typically requires specific conditions such as the presence of organic solvents, high temperatures, and strong catalysts .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Iquindamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions may involve the use of halogenating agents or nucleophiles under specific temperature and solvent conditions.
Major Products:
Scientific Research Applications
Iquindamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Studies have explored its potential as an antimicrobial and anticancer agent.
Medicine: Research indicates its potential use in developing new therapeutic drugs for various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which iquindamine exerts its effects involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Comparison with Similar Compounds
Quinoxaline: Shares the core structure but differs in functional groups and specific properties.
Quinoline: Another heterocyclic compound with a similar ring system but distinct chemical behavior.
Isoquinoline: Similar in structure but with variations in reactivity and applications.
Uniqueness: Iquindamine stands out due to its specific substitution pattern on the quinoxaline ring, which imparts unique chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a compound of significant interest in both research and industry.
Properties
CAS No. |
55299-11-1 |
|---|---|
Molecular Formula |
C15H23N3 |
Molecular Weight |
245.36 g/mol |
IUPAC Name |
N-(3,4-dihydroisoquinolin-1-yl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C15H23N3/c1-3-18(4-2)12-11-17-15-14-8-6-5-7-13(14)9-10-16-15/h5-8H,3-4,9-12H2,1-2H3,(H,16,17) |
InChI Key |
WLDFBDNWPZFNJD-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC1=NCCC2=CC=CC=C21 |
Canonical SMILES |
CCN(CC)CCNC1=NCCC2=CC=CC=C21 |
Key on ui other cas no. |
55299-11-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


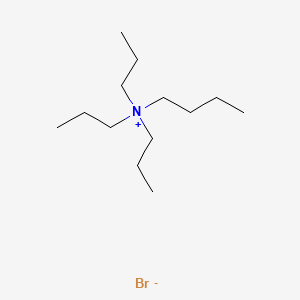
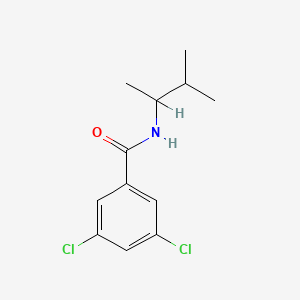
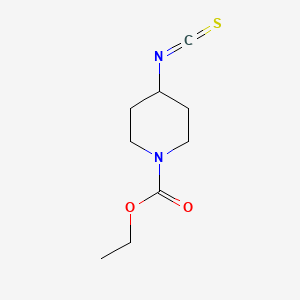
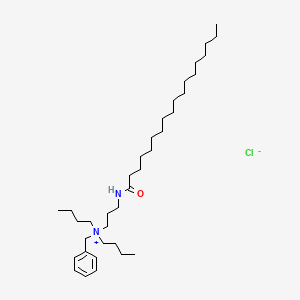
![P-[[4-[(2-Hydroxyethyl)amino]-1-naphthyl]azo]benzenesulphonamide](/img/structure/B1621942.png)
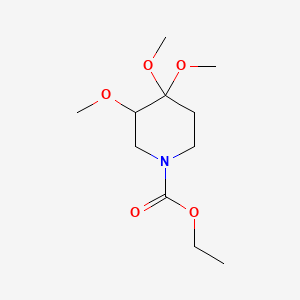

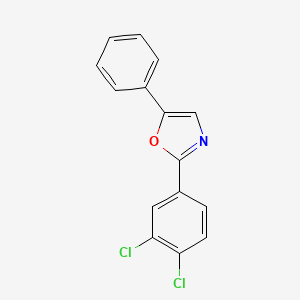
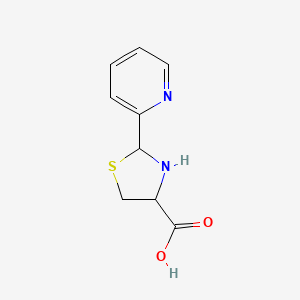
![2-[(3,3,5-Trimethylcyclohexyl)acetyl]cyclopentan-1-one](/img/structure/B1621947.png)
